O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate
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Overview
Description
O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
O1-tert-butyl O3-ethyl cis-4-hydroxypiperidine-1,3-dicarboxylate: This compound has a similar structure but differs in the position of the hydroxyl group and the carboxylate groups.
O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate: This compound has an amino group instead of a hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
QXPPPWXTNBWACT-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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